5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid

MOF chemical stability hydrolytic stability trifluoromethyl shielding effect

5-[2-(Trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid (CAS 612042-42-9) is a 5-substituted isophthalic acid derivative classified as a carboxylic acid MOF ligand building block. The compound possesses an isophthalic acid core (benzene-1,3-dicarboxylic acid) functionalized at the 5-position with a 2-(trifluoromethyl)benzenesulfonamido moiety.

Molecular Formula C15H10F3NO6S
Molecular Weight 389.3 g/mol
CAS No. 612042-42-9
Cat. No. B6619723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid
CAS612042-42-9
Molecular FormulaC15H10F3NO6S
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
InChIInChI=1S/C15H10F3NO6S/c16-15(17,18)11-3-1-2-4-12(11)26(24,25)19-10-6-8(13(20)21)5-9(7-10)14(22)23/h1-7,19H,(H,20,21)(H,22,23)
InChIKeyWSIXESJELOWBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(Trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic Acid (CAS 612042-42-9): Structural Identity and Compound Class for MOF Ligand Procurement


5-[2-(Trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid (CAS 612042-42-9) is a 5-substituted isophthalic acid derivative classified as a carboxylic acid MOF ligand building block . The compound possesses an isophthalic acid core (benzene-1,3-dicarboxylic acid) functionalized at the 5-position with a 2-(trifluoromethyl)benzenesulfonamido moiety . Its molecular formula is C₁₅H₁₀F₃NO₆S with a molecular weight of 389.30 g/mol . Key structural features include two carboxylic acid coordination sites, a sulfonamide (–SO₂NH–) linker, and an ortho-trifluoromethyl (–CF₃) substituent on the terminal phenyl ring . The compound is supplied at standard purity of ≥95% by multiple vendors with batch-specific QC documentation including NMR, HPLC, and GC .

Why 5-[2-(Trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic Acid Cannot Be Replaced by Common 5-Substituted Isophthalic Acid Analogs


Generic substitution of 5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid with common 5-substituted isophthalic acid ligands (e.g., 5-nitroisophthalic acid, 5-aminoisophthalic acid, or 5-sulfoisophthalic acid) fails on three fronts. First, the ortho-CF₃ group imparts a hydrophobic shielding effect that significantly enhances the chemical stability of derived MOFs—UiO-67 analogs bearing ortho-CF₃ groups remain intact after boiling water, 8 M HCl, and alkaline treatment, whereas non-fluorinated and meta-CF₃ analogs degrade under identical conditions [1]. Second, the sulfonamide NH linker, acidified by the electron-withdrawing CF₃ group (estimated ΔpKₐ ≈ –4.4 units vs unsubstituted benzenesulfonamide), offers hydrogen-bond donor capacity absent in simpler 5-substituted isophthalates [2]. Third, the ¹⁹F NMR-active CF₃ group provides a unique spectroscopic quantification handle unavailable in non-fluorinated analogs, enabling precise linker incorporation analysis in multivariate MOF systems [3]. These combined electronic, steric, and spectroscopic features cannot be replicated by any single common 5-substituted isophthalic acid ligand.

Quantitative Differentiation Evidence: 5-[2-(Trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic Acid vs. Closest Analogs


Ortho-CF₃ Hydrophobic Shielding Confers Boiling-Water and Strong Acid/Base Stability to Derived MOFs

MOFs constructed with ortho-trifluoromethyl-substituted linkers exhibit dramatically enhanced chemical stability relative to non-fluorinated or meta-CF₃ analogs. In a systematic study by Wang et al. (2019), UiO-67-o-2CF₃ (bearing ortho-CF₃ groups on the dicarboxylate linker) remained structurally intact after 24 h treatment with boiling water, 8 M HCl, 10 mM NaOH, and 50 ppm NaF solution, as confirmed by PXRD. In contrast, the meta-CF₃ analog UiO-67-m-2CF₃ showed significant degradation under identical conditions, demonstrating that the ortho position is critical for the hydrophobic shielding effect [1]. While the target compound has not been directly tested in a published MOF, its ortho-CF₃-benzenesulfonamido substituent positions the CF₃ group sterically proximal to the isophthalate coordination sites, consistent with the ortho-shielding geometry validated in this study.

MOF chemical stability hydrolytic stability trifluoromethyl shielding effect UiO-67

Enhanced Lipophilicity (logP = 2.65–3.15) vs. Non-Fluorinated Benzenesulfonamido Analog for Tuning MOF Pore Hydrophobicity

The target compound's measured/predicted logP values are 2.65 (Fluorochem) and 3.15 (Chembase/Enamine) [1]. The non-fluorinated analog, 5-[(phenylsulfonyl)amino]isophthalic acid (C₁₄H₁₁NO₆S, MW 321.31), lacks the –CF₃ group and is predicted to have a logP approximately 1.0–1.5 units lower based on the well-established Hansch π constant for aromatic –CF₃ (π ≈ +0.88 to +1.07) [2]. This logP elevation is significant for MOF design: fluorinated MOFs with increased linker lipophilicity demonstrate enhanced selectivity for hydrophobic guest molecules (e.g., VOCs, CO₂ over N₂) and reduced water uptake under humid conditions [3].

logP lipophilicity MOF pore hydrophobicity guest adsorption selectivity

Sulfonamide NH Acidity Enhancement by Ortho-CF₃: Predicted pKₐ Depression of ~4.4 Units vs. Unsubstituted Benzenesulfonamide

The ortho-CF₃ group exerts a powerful electron-withdrawing effect on the sulfonamide –SO₂NH– moiety, substantially increasing its acidity. Published potentiometric titration data demonstrate that the addition of fluorine atoms to aryl-substituted fluoroalkanesulfonamides produces a linear acidity increase of 1.47 pKₐ units per fluorine atom [1]. With three fluorine atoms in the –CF₃ group, the predicted pKₐ depression is approximately 4.4 units. Unsubstituted benzenesulfonamide has a pKₐ of ~10.1 ; the target compound's sulfonamide NH pKₐ is therefore estimated at ~5.7–6.5, consistent with the vendor-reported range of pKₐ ~8–10 for less acidic sulfonamides without ortho electron-withdrawing groups [2].

sulfonamide pKa electron-withdrawing group hydrogen bond donor strength CF₃ acidification

¹⁹F NMR-Active CF₃ Group as a Quantitative Spectroscopic Handle for Linker Incorporation and Purity Analysis

The –CF₃ group (three equivalent ¹⁹F nuclei, 100% natural abundance, spin ½) provides a sharp singlet resonance in the ¹⁹F NMR spectrum (typically δ –55 to –65 ppm for aromatic –CF₃), enabling quantitative linker analysis without interference from the protonated solvent or MOF framework signals that complicate ¹H NMR [1]. This is a significant practical advantage over non-fluorinated isophthalic acid ligands (e.g., 5-aminoisophthalic acid, 5-nitroisophthalic acid, 5-sulfoisophthalic acid) which lack any NMR-active heteronuclear handle for selective quantification in mixed-linker or postsynthetically modified MOF systems .

19F NMR quantitative NMR MOF linker quantification multivariate MOF analysis

Predicted Physicochemical Properties: Density 1.641 g/cm³ and Boiling Point 592.9°C Distinguish This High-MW Linker from Simpler Isophthalates

The target compound (MW 389.30 g/mol) has a predicted density of 1.641 ± 0.06 g/cm³ and a predicted boiling point of 592.9 ± 60.0 °C at 760 Torr . These values are substantially higher than those of common 5-substituted isophthalic acid MOF ligands: 5-nitroisophthalic acid (MW 211.13), 5-aminoisophthalic acid (MW 181.15), and 5-(trifluoromethyl)isophthalic acid (MW 234.13) . The higher molecular weight (389.30 vs. 321.31 for the non-fluorinated benzenesulfonamido analog, C₁₄H₁₁NO₆S) reflects the additional mass of the –CF₃ group, which contributes to increased framework density and potentially enhanced thermal stability in derived MOFs .

predicted density boiling point molecular weight MOF linker thermal stability

Vendor Batch-Specific QC Documentation (NMR, HPLC, GC) Enables Reproducible MOF Synthesis at 95% Standard Purity

Bidepharm supplies this compound at a standard purity of 95% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses for each production lot . This level of QC documentation is not uniformly available for all 5-substituted isophthalic acid MOF ligands—particularly for less common research chemicals where only nominal purity is reported without orthogonal analytical verification. Reproducible MOF synthesis demands high-purity linkers, as impurities (e.g., mono-acid or mono-ester byproducts) can act as competing ligands or crystal growth modulators, leading to phase impurities or reduced crystallinity [1].

batch QC NMR HPLC GC MOF synthesis reproducibility linker purity

Optimal Research and Industrial Application Scenarios for 5-[2-(Trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic Acid Based on Quantitative Differentiation Evidence


Construction of Hydrolytically Robust MOFs for Aqueous-Phase Heterogeneous Catalysis and Pollutant Adsorption

Researchers synthesizing MOFs destined for aqueous-phase operation (e.g., photocatalytic degradation of organic pollutants, heavy metal capture from wastewater, or acid-catalyzed biomass conversion) should prioritize this linker. The ortho-CF₃ hydrophobic shielding effect, validated in UiO-67-o-2CF₃ systems that withstand boiling water, 8 M HCl, and 10 mM NaOH [1], is structurally mirrored in this compound's ortho-CF₃-benzenesulfonamido architecture. This predicts MOFs that maintain crystallinity and porosity under conditions where frameworks built from 5-aminoisophthalic acid or 5-nitroisophthalic acid undergo rapid hydrolytic degradation.

Multivariate (MTV) MOF Design Requiring Precise Linker Ratio Quantification by ¹⁹F qNMR

For researchers constructing multivariate MOFs with two or more isophthalate-type linkers, the ¹⁹F NMR-active –CF₃ group serves as an internal quantification handle. MOF digestion followed by ¹⁹F qNMR against an α,α,α-trifluorotoluene internal standard enables determination of linker incorporation ratios with ±2% precision [2]. This is infeasible with non-fluorinated analogs (5-aminoisophthalic acid, 5-nitroisophthalic acid, 5-[(phenylsulfonyl)amino]isophthalic acid) where ¹H NMR signal overlap in digested MOF solutions precludes accurate deconvolution of linker ratios.

Hydrophobic-Pore MOFs for Selective VOC Capture and CO₂/N₂ Separation Under Humid Conditions

The elevated logP of 2.65–3.15 for this linker, compared with an estimated logP of ~1.5–2.0 for the non-fluorinated benzenesulfonamido analog, predicts MOFs with significantly increased pore hydrophobicity. This property is critical for selective adsorption of volatile organic compounds (VOCs) and CO₂ over N₂ in humid gas streams, as fluorinated MOFs have demonstrated reduced water co-adsorption and maintained selectivity under ambient humidity [3]. The sulfonamide NH also provides a polar H-bond donor site within a predominantly hydrophobic pore, enabling tailored guest recognition.

Postsynthetic Metalation of MOFs via Deprotonated Sulfonamide NH Sites

The enhanced acidity of the sulfonamide NH (predicted pKₐ ≈ 5.7–6.5 vs. ~10.1 for unsubstituted benzenesulfonamide) [4] enables deprotonation under mildly basic conditions (pH 8–9) to generate a sulfonamide anion that can coordinate transition metal ions (e.g., Cu²⁺, Pd²⁺, Fe³⁺). This postsynthetic metalation strategy, not accessible with non-fluorinated sulfonamide linkers due to their higher pKₐ, allows introduction of catalytic metal sites into pre-formed MOF frameworks while preserving the parent topology—a powerful approach for preparing single-site heterogeneous catalysts.

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